molecular formula C6H15NS B057521 (2R)-2-(Dimethylamino)butane-1-thiol CAS No. 120138-62-7

(2R)-2-(Dimethylamino)butane-1-thiol

Cat. No.: B057521
CAS No.: 120138-62-7
M. Wt: 133.26 g/mol
InChI Key: FHSPKMICBQJJSJ-ZCFIWIBFSA-N
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Description

(2R)-2-(Dimethylamino)butane-1-thiol is a chiral thiol derivative characterized by a dimethylamino group at the second carbon of a four-carbon chain and a thiol (-SH) group at the terminal position. Its molecular formula is C₆H₁₅NS, with a molecular weight of 133.07 g/mol. The compound’s stereochemistry (R-configuration at C2) influences its reactivity, solubility, and interactions in chiral environments.

Properties

CAS No.

120138-62-7

Molecular Formula

C6H15NS

Molecular Weight

133.26 g/mol

IUPAC Name

(2R)-2-(dimethylamino)butane-1-thiol

InChI

InChI=1S/C6H15NS/c1-4-6(5-8)7(2)3/h6,8H,4-5H2,1-3H3/t6-/m1/s1

InChI Key

FHSPKMICBQJJSJ-ZCFIWIBFSA-N

SMILES

CCC(CS)N(C)C

Isomeric SMILES

CC[C@H](CS)N(C)C

Canonical SMILES

CCC(CS)N(C)C

Synonyms

1-Butanethiol,2-(dimethylamino)-,(R)-(9CI)

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Comparative Analysis of Key Compounds

Compound Name Functional Groups Molecular Formula Molecular Weight (g/mol) Stereochemistry Key Properties/Applications
(2R)-2-(Dimethylamino)butane-1-thiol Thiol (-SH), dimethylamino C₆H₁₅NS 133.07 R-configuration at C2 High nucleophilicity, redox activity, potential chiral ligand or drug intermediate
1-[(1R,2R)-2-(Dimethylamino)cyclohexyl]-3-(perfluorophenyl)thiourea Thiourea (N-C=S-N), dimethylamino, perfluorophenyl C₁₅H₁₈F₅N₃S 367.38 (1R,2R) cyclohexyl Likely used in asymmetric catalysis or as a receptor ligand due to thiourea’s hydrogen-bonding capacity
N-[(1S,2S)-2-(Dimethylamino)-1,2-diphenylethyl]-N′-[[...]methyl]thiourea Thiourea, dimethylamino, polycyclic terpene C₃₇H₄₉N₃S 567.87 (1S,2S) diphenylethyl Complex structure suggests applications in medicinal chemistry (e.g., steroid receptor targeting)
N-[(1R,2R)-2-(Dimethylamino)-1,2-diphenylethyl]-N′-(2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl)thiourea Thiourea, acetylated glucose, dimethylamino C₃₁H₃₉N₃O₉S 629.72 (1R,2R) diphenylethyl Glycosylated thiourea; potential use in carbohydrate-based drug design or enzyme inhibition

Key Comparative Insights:

Functional Group Differences :

  • The target compound’s thiol group distinguishes it from the thiourea derivatives in the evidence. Thiols are more reactive toward oxidation (forming disulfides) and electrophiles, whereas thioureas engage in hydrogen bonding and metal coordination .
  • Thiourea-containing compounds (e.g., perfluorophenyl or glycosylated derivatives) are bulkier, reducing their membrane permeability compared to the smaller, more agile thiol .

Stereochemical Complexity :

  • All compounds emphasize stereochemical precision. For example, the (1R,2R) and (1S,2S) configurations in cyclohexyl or diphenylethyl backbones (–2) mirror the importance of the target’s R-configuration in dictating enantioselective interactions .

Molecular Weight and Applications: The target compound’s low molecular weight (133.07 g/mol) suggests advantages in pharmacokinetics (e.g., diffusion efficiency) compared to high-MW thioureas (>360 g/mol), which may target specific receptors or enzymes .

Synthetic and Cost Considerations :

  • Thiourea derivatives in the evidence are priced at ¥24,600–37,800 per 100 mg , reflecting their synthetic complexity (e.g., multi-step protection/deprotection, chiral resolution) . The target compound, being simpler, may reduce production costs but requires strict control over thiol oxidation during synthesis.

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